3-(4-Bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic compound [] designed as a potential anti-inflammatory agent. It belongs to the class of cinnamic-amino acid hybrid molecules, incorporating structural features of both cinnamic acid and amino acids. This hybrid design strategy aims to combine the known biological activities of both classes of compounds for potentially improved efficacy [].
While a specific mechanism of action is not elucidated in the literature, 3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid demonstrated high cyclooxygenase inhibitory activity (COX-2 inhibition) with an IC50 value of 6 µM []. This suggests that its anti-inflammatory effects might be mediated through the inhibition of COX-2, an enzyme involved in the production of prostaglandins, key mediators of inflammation.
Based on the available literature, 3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid exhibits potential as an anti-inflammatory agent []. Its high cyclooxygenase inhibitory activity (COX-2 inhibition), coupled with its favorable pharmacokinetic profile, makes it a promising candidate for further investigation in inflammatory disease models.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9